molecular formula C11H24N2O2 B6156501 tert-butyl N-(4-amino-2,2-dimethylbutyl)carbamate CAS No. 1700004-51-8

tert-butyl N-(4-amino-2,2-dimethylbutyl)carbamate

Cat. No. B6156501
CAS RN: 1700004-51-8
M. Wt: 216.3
InChI Key:
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Description

Tert-butyl N-(4-amino-2,2-dimethylbutyl)carbamate, commonly referred to as TBADBC, is an organic compound with a wide range of applications. It has been used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. In addition, TBADBC has been studied for its potential use in drug delivery systems, as an inhibitor of enzymes, and as a stabilizer for polymers. TBADBC is a versatile compound with a wide range of potential applications.

Mechanism of Action

The mechanism of action of TBADBC is not fully understood. However, it is believed that TBADBC acts as an inhibitor of enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX). In addition, TBADBC is believed to act as an inhibitor of the enzyme phosphatidylinositol 3-kinase (PI3K), which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects
TBADBC has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. In addition, TBADBC has been shown to inhibit the enzyme phosphatidylinositol 3-kinase (PI3K), which is involved in the regulation of cell growth and proliferation. TBADBC has also been shown to interact with the serotonin receptor 5-HT1A and to modulate the activity of the adenosine A2A receptor.

Advantages and Limitations for Lab Experiments

TBADBC has several advantages for use in laboratory experiments. It is a relatively stable compound and is easily synthesized in the laboratory. In addition, TBADBC has a wide range of potential applications and can be used in a variety of research studies. However, TBADBC also has some limitations for use in laboratory experiments. For example, it is a relatively expensive compound and can be difficult to obtain in large quantities. In addition, TBADBC can be toxic at high concentrations and should be handled with caution in the laboratory.

Future Directions

There are several potential future directions for research on TBADBC. These include further studies on its potential use in drug delivery systems, as an inhibitor of enzymes, and as a stabilizer for polymers. In addition, further studies could be conducted on its potential use in the treatment of cancer, as an anti-inflammatory agent, and as an anti-diabetic agent. Furthermore, further studies could be conducted on its biochemical and physiological effects, as well as its potential interactions with other compounds. Finally, further studies could be conducted on the safety and toxicity of TBADBC.

Synthesis Methods

TBADBC can be synthesized through a reaction between tert-butyl-N-(2-amino-2-methylpropyl)carbamate and dimethylformamide. The reaction is performed in the presence of a base, such as sodium hydroxide or potassium hydroxide, and a catalyst, such as a palladium-based catalyst. The reaction is typically carried out at temperatures ranging from 0-60°C, and the reaction time can vary from several hours to several days.

Scientific Research Applications

TBADBC has been used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. In addition, TBADBC has been studied for its potential use in drug delivery systems, as an inhibitor of enzymes, and as a stabilizer for polymers. TBADBC has also been studied for its potential use in the treatment of cancer, as a potential anti-inflammatory agent, and as a potential anti-diabetic agent.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-(4-amino-2,2-dimethylbutyl)carbamate involves the reaction of tert-butyl chloroformate with 4-amino-2,2-dimethylbutylamine in the presence of a base to form the desired product.", "Starting Materials": [ "tert-butyl chloroformate", "4-amino-2,2-dimethylbutylamine", "base (e.g. triethylamine)" ], "Reaction": [ "Add 4-amino-2,2-dimethylbutylamine to a solution of base in anhydrous solvent (e.g. dichloromethane).", "Slowly add tert-butyl chloroformate to the reaction mixture while stirring at low temperature (e.g. 0-5°C).", "Allow the reaction to proceed at room temperature for several hours.", "Quench the reaction with water and extract the product with an organic solvent (e.g. ethyl acetate).", "Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to obtain the desired product as a white solid." ] }

CAS RN

1700004-51-8

Product Name

tert-butyl N-(4-amino-2,2-dimethylbutyl)carbamate

Molecular Formula

C11H24N2O2

Molecular Weight

216.3

Purity

95

Origin of Product

United States

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